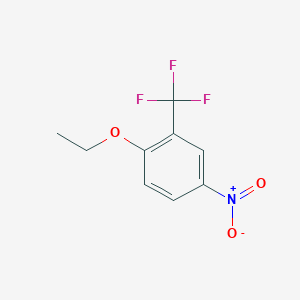

1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethoxy-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-2-16-8-4-3-6(13(14)15)5-7(8)9(10,11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQUJLKVSQCZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444768 | |

| Record name | 1-ethoxy-4-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3094-08-4 | |

| Record name | 1-ethoxy-4-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, predicted spectroscopic characteristics, and anticipated reactivity of 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene. Given the limited availability of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and extensive data from structurally analogous compounds to offer a robust predictive analysis. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, enabling them to anticipate the behavior of this compound and design experimental protocols accordingly.

Introduction: A Molecule of Interest

This compound, with CAS number 3094-08-4, is an aromatic compound featuring a unique substitution pattern that suggests significant potential in various chemical applications.[1][2] The presence of a strong electron-withdrawing nitro group, a lipophilic and metabolically stable trifluoromethyl group, and an ethoxy moiety on the benzene ring creates a molecule with a distinct electronic and steric profile. This combination of functional groups makes it an intriguing building block for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.

This guide will delve into the predicted chemical and physical properties of this compound, outline its likely spectroscopic signatures, and explore its potential reactivity, with a focus on nucleophilic aromatic substitution. Safety and handling considerations, based on data from related compounds, are also provided to ensure safe laboratory practices.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in understanding the chemical behavior of this compound is a thorough analysis of its molecular structure and the electronic effects of its substituents.

Molecular Structure

The benzene ring is substituted with three groups:

-

An ethoxy group (-OCH₂CH₃) at position 1. This group is an ortho, para-director and is considered an activating group in electrophilic aromatic substitution due to the electron-donating resonance effect of the oxygen atom.

-

A trifluoromethyl group (-CF₃) at position 2. This is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms and acts as a meta-director in electrophilic aromatic substitution. It also imparts significant lipophilicity.

-

A nitro group (-NO₂) at position 4. This is one of the strongest electron-withdrawing groups and is a meta-director in electrophilic aromatic substitution.[3]

The interplay of these substituents dictates the electron distribution within the aromatic ring and, consequently, its reactivity. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups will significantly deactivate the ring towards electrophilic attack but will activate it for nucleophilic aromatic substitution.

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale and Comparative Data |

| Melting Point (°C) | Likely a low-melting solid or an oil | 1-Nitro-2-(trifluoromethyl)benzene has a melting point of 32°C.[4] The addition of the ethoxy group may lower the melting point due to increased conformational flexibility and disruption of crystal packing. For comparison, 1-ethoxy-4-nitrobenzene is a solid with a melting point of 56-60 °C. |

| Boiling Point (°C) | > 220 °C at 760 mmHg | 1-Nitro-2-(trifluoromethyl)benzene has a boiling point of 217.4 °C.[4] The addition of an ethoxy group will increase the molecular weight and likely elevate the boiling point. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane, ethyl acetate) | The presence of the trifluoromethyl and ethoxy groups, along with the benzene ring, imparts significant nonpolar character. Similar aromatic compounds are generally insoluble in water but soluble in organic solvents.[5] |

| Appearance | Likely a pale yellow oil or solid | Many nitroaromatic compounds are pale yellow in color. |

Predicted Spectroscopic Profile

The spectroscopic signature of a molecule is a critical tool for its identification and characterization. While experimental spectra for this compound are not publicly available, we can predict the key features of its NMR and IR spectra based on the known effects of its constituent functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group. The electron-withdrawing nitro and trifluoromethyl groups will deshield the aromatic protons, causing them to appear at a lower field (higher ppm).

-

Aromatic Protons (3H): The three protons on the benzene ring will likely appear as a complex multiplet or as distinct signals in the range of 7.5-8.5 ppm. The proton ortho to the nitro group is expected to be the most deshielded.

-

Ethoxy Group (-OCH₂CH₃):

-

Methylene Protons (-OCH₂-): A quartet around 4.0-4.3 ppm due to coupling with the methyl protons.

-

Methyl Protons (-CH₃): A triplet around 1.4-1.6 ppm due to coupling with the methylene protons.

-

For comparison, the aromatic protons of nitrobenzene appear between 7.56 and 8.25 ppm.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom.

-

Aromatic Carbons: The carbon atoms attached to the electron-withdrawing nitro and trifluoromethyl groups will be significantly deshielded. The ipso-carbon attached to the nitro group is expected to be the most deshielded, likely appearing above 145 ppm.[6] The carbon attached to the ethoxy group will be shielded relative to the others due to the oxygen's electron-donating effect.

-

Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will appear around 65-70 ppm, while the methyl carbon (-CH₃) will be found at a higher field, around 14-16 ppm.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be influenced by the electronic environment of the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group and the C-F bonds.

-

N-O Stretching (NO₂ group): Two strong, characteristic bands are expected around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C-F Stretching (CF₃ group): Strong, broad absorptions in the region of 1100-1300 cm⁻¹.

-

C-O Stretching (Ethoxy group): A strong band around 1200-1250 cm⁻¹ (asymmetric) and a weaker band around 1000-1050 cm⁻¹ (symmetric).

-

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the strong electron-withdrawing character of the nitro and trifluoromethyl groups.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is expected to be nucleophilic aromatic substitution. The nitro group in the para position and the trifluoromethyl group in the ortho position to the ethoxy group strongly activate the ring towards attack by nucleophiles. The positions ortho and para to the nitro group (positions 3 and 5) are the most electron-deficient and therefore the most likely sites for nucleophilic attack.

A plausible synthetic application would involve the displacement of a suitable leaving group (if one were present on the ring) by a nucleophile. While the ethoxy group is not a good leaving group, a related precursor like 1-fluoro-4-nitro-2-(trifluoromethyl)benzene would be highly reactive towards nucleophiles such as amines, alkoxides, and thiolates. For instance, the synthesis of a phenothiazine derivative from 4-ethoxy-2-fluoro-1-nitrobenzene highlights the utility of such activated systems in constructing complex heterocyclic frameworks.[7]

Figure 1: Generalized workflow for a potential SNAr reaction.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using a variety of reducing agents. This transformation is a cornerstone of synthetic chemistry, as it provides access to anilines, which are versatile intermediates.

Experimental Protocol: Catalytic Hydrogenation (Predicted)

This protocol is a standard procedure for the reduction of aromatic nitro compounds and is expected to be effective for this compound.

-

Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude 4-ethoxy-2-(trifluoromethyl)aniline.

-

Purification: Purify the product by column chromatography on silica gel if necessary.

Figure 2: Reaction scheme for the reduction of the nitro group.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from data on structurally related compounds, such as 1-Nitro-4-(trifluoromethoxy)benzene and nitrobenzene.[8]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9][8] Avoid inhalation of vapors and contact with skin and eyes.[9][8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

-

Health Hazards: Aromatic nitro compounds are often toxic and can be absorbed through the skin.[10] They may cause irritation to the skin, eyes, and respiratory tract.[8]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing and reducing agents.[9] Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising, yet under-characterized, chemical entity. Its unique combination of functional groups suggests significant potential as a building block in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. This technical guide, by providing a detailed predictive analysis of its properties and reactivity, aims to bridge the current knowledge gap and facilitate further research into this interesting compound. The predicted reactivity in nucleophilic aromatic substitution and the straightforward reduction of the nitro group offer clear pathways for its synthetic elaboration. As with any new compound, experimental verification of the predicted properties is essential for its safe and effective use.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522405, 1-Nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]benzene)

-

King Scientific. (n.d.). This compound. Retrieved from [Link]

-

Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-Nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]

-

StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

ACS Publications. (2020). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. kingscientific.com [kingscientific.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-Nitro-2-(trifluoromethyl)benzene | CAS#:384-22-5 | Chemsrc [chemsrc.com]

- 5. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

Spectroscopic Profile of 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene: A Predictive and Comparative Technical Guide

For Immediate Release

Abstract

Introduction: The Structural and Chemical Landscape

1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene is a polysubstituted aromatic compound with significant potential in medicinal chemistry and materials science. The interplay of its functional groups—an electron-donating ethoxy group, a strongly electron-withdrawing nitro group, and an inductively withdrawing trifluoromethyl group—creates a unique electronic and steric environment. Understanding the spectroscopic characteristics of this molecule is paramount for its synthesis, purification, and application in further research.

This guide will systematically explore the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section will begin with the foundational principles of the respective spectroscopic technique, followed by a detailed prediction of the spectral features, supported by data from related molecules.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides insights into the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are key to structure elucidation.

Experimental Protocol (Hypothetical)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Predicted ¹H NMR Spectrum

The aromatic region of the spectrum is expected to display a complex splitting pattern due to the varied electronic effects of the substituents. The ethoxy group will present a characteristic quartet and triplet.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.2 - 8.5 | d | 1H | H-5 | The proton ortho to the strongly electron-withdrawing nitro group will be significantly deshielded and shifted downfield. It will likely appear as a doublet. |

| ~ 8.0 - 8.2 | dd | 1H | H-3 | This proton is ortho to the nitro group and meta to the trifluoromethyl group, leading to a downfield shift. It will likely appear as a doublet of doublets. |

| ~ 7.2 - 7.5 | d | 1H | H-6 | This proton is meta to the nitro group and ortho to the ethoxy group, resulting in a more upfield position compared to H-3 and H-5. It is expected to be a doublet. |

| ~ 4.2 - 4.4 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethoxy group are adjacent to an oxygen atom and will appear as a quartet due to coupling with the methyl protons. |

| ~ 1.4 - 1.6 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethoxy group will appear as a triplet due to coupling with the methylene protons. |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Experimental Protocol (Hypothetical)

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the ¹³C NMR spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The aromatic carbons will exhibit a wide range of chemical shifts due to the strong electron-donating and -withdrawing effects of the substituents. The trifluoromethyl group will also induce a characteristic quartet for the carbon it is attached to.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 - 165 | C-1 | The carbon atom attached to the ethoxy group will be significantly shielded and appear downfield. |

| ~ 145 - 150 | C-4 | The carbon atom bearing the nitro group will be deshielded and shifted downfield. |

| ~ 130 - 135 (q) | C-2 | The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling and will be shifted downfield. |

| ~ 120 - 130 (q) | -CF₃ | The carbon of the trifluoromethyl group will be a quartet with a large coupling constant. |

| ~ 125 - 130 | C-3 | Aromatic carbon. |

| ~ 120 - 125 | C-5 | Aromatic carbon. |

| ~ 115 - 120 | C-6 | Aromatic carbon. |

| ~ 65 - 70 | -OCH₂CH₃ | The methylene carbon of the ethoxy group. |

| ~ 14 - 16 | -OCH₂CH₃ | The methyl carbon of the ethoxy group. |

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol (Hypothetical)

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectrum

The IR spectrum will be dominated by strong absorptions from the nitro group, the C-F bonds of the trifluoromethyl group, and the C-O bonds of the ethoxy group.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3100 - 3000 | C-H stretch | Aromatic |

| ~ 2980 - 2850 | C-H stretch | Aliphatic (Ethoxy) |

| ~ 1600 - 1580 | C=C stretch | Aromatic |

| ~ 1530 - 1500 | N-O asymmetric stretch | Nitro |

| ~ 1350 - 1330 | N-O symmetric stretch | Nitro |

| ~ 1300 - 1100 | C-F stretch | Trifluoromethyl |

| ~ 1250 - 1200 | Aryl-O stretch | Ether |

| ~ 1050 - 1000 | Alkyl-O stretch | Ether |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol (Hypothetical)

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum

The mass spectrum is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A strong peak at m/z = 235 is predicted, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-•OCH₂CH₃) to give a fragment at m/z = 190.

-

Loss of the nitro group (-•NO₂) to yield a fragment at m/z = 189.

-

Loss of an ethyl group (-•CH₂CH₃) from the molecular ion to give a fragment at m/z = 206.

-

Cleavage of the C-CF₃ bond could lead to a fragment at m/z = 166.

-

Visualization of Key Structural and Spectroscopic Relationships

To aid in the conceptual understanding of the molecular structure and its predicted spectroscopic correlations, the following diagrams are provided.

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound.

Predicted ¹H NMR Chemical Shift Regions

Caption: Predicted chemical shift regions in the ¹H NMR spectrum.

Safety and Handling

While specific safety data for this compound is not available, related nitroaromatic and fluorinated compounds should be handled with caution. It is advisable to treat this compound as potentially toxic and an irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging established spectroscopic principles and comparative analysis of similar structures, we have constructed a detailed and scientifically grounded profile of its expected ¹H NMR, ¹³C NMR, IR, and MS spectra. This document is intended to serve as a valuable preliminary resource for researchers, aiding in the identification, characterization, and further investigation of this compound until experimental data becomes publicly available.

References

A comprehensive list of references will be compiled upon the acquisition of experimental data. The predictions herein are based on fundamental principles of organic spectroscopy and data from publicly available spectral databases for analogous compounds.

Sources

Methodological & Application

Application Note & Experimental Protocol: Synthesis of 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene

Abstract

This document provides a comprehensive guide for the synthesis of 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene, a valuable fluorinated building block in organic synthesis. The protocol is centered around a nucleophilic aromatic substitution (SNAr) reaction, a robust and high-yielding method for functionalizing electron-deficient aromatic rings. We detail a step-by-step experimental procedure, from reaction setup to purification and characterization, while also elucidating the underlying chemical principles and critical safety considerations. This guide is intended for researchers in synthetic chemistry and drug development, offering field-proven insights to ensure procedural success and analytical validation.

Introduction and Scientific Principle

This compound is a substituted aromatic compound featuring three key functional groups: a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and an ethoxy group (-OCH₂CH₃). The powerful electron-withdrawing nature of both the nitro and trifluoromethyl moieties renders the aromatic ring highly electron-deficient. This electronic property is pivotal, as it activates the ring for Nucleophilic Aromatic Substitution (SNAr) .

The synthesis proceeds by displacing a suitable leaving group, typically a halide, from the aromatic precursor with an ethoxide nucleophile. This reaction is not a classical Williamson ether synthesis, which typically involves an SN2 attack on an alkyl halide, but rather a distinct SNAr mechanism. The reaction's viability hinges on the ability of the electron-withdrawing groups to stabilize the negatively charged intermediate formed during the reaction.[1][2][3][4]

The SNAr Mechanism

The SNAr reaction is a two-step addition-elimination process.[5][6]

-

Nucleophilic Attack: The sodium ethoxide provides a potent ethoxide nucleophile (CH₃CH₂O⁻), which attacks the carbon atom bonded to the chlorine leaving group on the 1-chloro-4-nitro-2-(trifluoromethyl)benzene substrate. This initial attack is the rate-determining step and results in the temporary loss of aromaticity, forming a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[7]

-

Stabilization and Leaving Group Expulsion: The negative charge of the Meisenheimer complex is effectively delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group.[3][4] This stabilization lowers the activation energy of the transition state. In the rapid subsequent step, the chloride ion is expelled as the leaving group, and the aromaticity of the ring is restored, yielding the final product.

The diagram below illustrates this mechanistic pathway.

Caption: The Addition-Elimination Mechanism of SNAr.

Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. Adjustments may be necessary for different scales. All operations should be performed in a certified fume hood.

Materials and Equipment

Table 1: Reagents and Chemicals

| Reagent | CAS Number | Molecular Formula | MW ( g/mol ) | Quantity | Supplier Notes |

|---|---|---|---|---|---|

| 1-Chloro-4-nitro-2-(trifluoromethyl)benzene | 320-82-1 | C₇H₃ClF₃NO₂ | 225.55 | 2.26 g (10.0 mmol) | Purity >98% |

| Sodium Ethoxide | 141-52-6 | C₂H₅NaO | 68.05 | 0.82 g (12.0 mmol) | Handle under inert gas |

| Anhydrous Ethanol | 64-17-5 | C₂H₅OH | 46.07 | 50 mL | <0.005% water |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ~200 mL | ACS Grade |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ~300 mL | ACS Grade |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | ~250 mL | For work-up |

| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | ~100 mL | For work-up |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | ~10 g | For drying |

| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | ~50 g | 230-400 mesh |

| CDCl₃ | 865-49-6 | CDCl₃ | 120.38 | ~1 mL | For NMR analysis |

Table 2: Laboratory Equipment

| Equipment | Description |

|---|---|

| 100 mL Round-bottom flask | Two-necked, oven-dried |

| Reflux condenser | With water lines, oven-dried |

| Magnetic stirrer/hotplate | With stir bar |

| Inert gas line | Nitrogen or Argon with bubbler |

| Septa and needles | For inert atmosphere transfers |

| 250 mL Separatory funnel | For extraction |

| Rotary evaporator | For solvent removal |

| TLC plates and chamber | Silica gel on aluminum backing |

| Glass chromatography column | 2-3 cm diameter |

| Standard laboratory glassware | Beakers, Erlenmeyer flasks, etc. |

Step-by-Step Synthesis Procedure

The overall workflow is depicted in the diagram below.

Caption: Experimental workflow for the synthesis and analysis.

-

Preparation and Setup:

-

Oven-dry all necessary glassware (100 mL round-bottom flask, reflux condenser) at 120 °C for at least 4 hours and allow to cool to room temperature in a desiccator or under a stream of inert gas.

-

Assemble the reaction apparatus consisting of the 100 mL flask, a magnetic stir bar, and the reflux condenser.

-

Establish and maintain a positive pressure of nitrogen or argon throughout the experiment.

-

-

Reaction Execution:

-

To the reaction flask, add 1-chloro-4-nitro-2-(trifluoromethyl)benzene (2.26 g, 10.0 mmol).

-

Add 50 mL of anhydrous ethanol via syringe to dissolve the starting material.

-

In a separate, dry vial, weigh sodium ethoxide (0.82 g, 12.0 mmol) under an inert atmosphere (e.g., in a glovebox). Causality Note: Using a slight excess (1.2 equivalents) of the nucleophile ensures the complete consumption of the limiting starting material.

-

Carefully add the solid sodium ethoxide to the stirred solution in portions. An exotherm may be observed. The solution will typically turn a yellow or orange color.

-

Stir the reaction mixture at room temperature.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes.

-

Use a 9:1 Hexanes:Ethyl Acetate mixture as the eluent. The product will have a lower Rf value than the starting material.

-

The reaction is typically complete within 2-4 hours when TLC analysis shows the disappearance of the starting material spot.

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 mL of cold deionized water.

-

Transfer the aqueous mixture to a 250 mL separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). Causality Note: The water wash removes residual ethanol and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil or solid.

-

-

Purification:

-

The crude product should be purified by flash column chromatography.[8]

-

Prepare a slurry of silica gel in hexanes and pack a column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) to separate the product from any residual starting material and impurities.

-

Collect the fractions containing the pure product (identified by TLC) and combine them.

-

Remove the solvent via rotary evaporator to yield this compound as a purified substance.

-

Characterization and Data

The identity and purity of the final product must be confirmed by spectroscopic methods.

Table 3: Physicochemical and Spectroscopic Data

| Property | Expected Value/Observation |

|---|---|

| Molecular Formula | C₉H₈F₃NO₃ |

| Molecular Weight | 235.16 g/mol [9] |

| Appearance | Pale yellow solid or oil |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.4-8.2 (m, 2H, Ar-H), ~7.2-7.0 (m, 1H, Ar-H), 4.25 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.50 (t, J = 7.0 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~160-120 (Ar-C), ~123 (q, J ≈ 272 Hz, -CF₃), ~66 (-OCH₂), ~14 (-CH₃)[10] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~ -63 (s, 3F, -CF₃)[11] |

| IR Spectroscopy (ATR) | νmax ~1530, 1350 cm⁻¹ (N-O, asymm & symm stretch), ~1250 cm⁻¹ (C-O stretch), ~1150 cm⁻¹ (C-F stretch)[12][13] |

| Mass Spec. (EI) | m/z 235 (M⁺)[14] |

Safety and Handling Precautions

This protocol involves hazardous materials and requires strict adherence to safety standards.

-

Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical splash goggles, and nitrile gloves must be worn at all times.

-

Fume Hood: All operations must be conducted within a properly functioning chemical fume hood.

-

Sodium Ethoxide: Highly corrosive, flammable, and reacts violently with water to produce flammable ethanol and corrosive sodium hydroxide.[15][16][17] It must be stored and handled under a dry, inert atmosphere.[18][19] Avoid inhalation of dust and contact with skin and eyes.[19]

-

Nitroaromatic Compounds: The starting material and product are nitroaromatic compounds, which should be regarded as potentially toxic.[20] Avoid skin contact and inhalation.

-

Solvents: Ethanol and ethyl acetate are flammable. Ensure there are no nearby ignition sources.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

By adhering to this detailed protocol and the associated safety guidelines, researchers can reliably synthesize and validate this compound for use in further scientific endeavors.

References

-

ResearchGate. (2014). 1-Ethoxy-4-nitrobenzene. Available at: [Link]

-

PubChem. 1-Nitro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

University of Calgary. Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

-

Chemistry Stack Exchange. (2017). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Available at: [Link]

-

Osunstate. (2023). Williamson Ether Synthesis Explained. Available at: [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

-

Quora. (2017). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa?. Available at: [Link]

-

OpenStax. Organic Chemistry: A Tenth Edition – 15.7 Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

-

SpectraBase. 1-Ethoxy-4-nitro-benzene. Available at: [Link]

-

YouTube. (2019). Nucleophilic aromatic substitutions. Erland Stevens. Available at: [Link]

-

brainly.com. (2019). Draw the structure of the organic product formed from the reaction of sodium methoxide with 1-chloro-4-nitrobenzene. Available at: [Link]

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link]

-

NIST. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. NIST WebBook. Available at: [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Gelest, Inc. (2015). SODIUM ETHOXIDE, 95% Safety Data Sheet. Available at: [Link]

-

YouTube. (2024). Lec3 - Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Institute of Science, Nagpur. Aromatic Nucleophilic Substitution Reaction. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information for a publication. Available at: [Link]

-

MedCrave. (2019). The detoxification nitrobenzene in waste water on zeolites. Available at: [Link]

-

EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

-

Royal Society of Chemistry. Electrophilic aromatic substitution. Part 34. Available at: [Link]

-

Organic Syntheses. Procedure for a synthesis. Available at: [Link]

-

Allen. The reaction of p-nitrochlorobenzene with sodium methoxide to form p-nitroanisole occurs by _____reaction.. Available at: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. quora.com [quora.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. brainly.com [brainly.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. iscnagpur.ac.in [iscnagpur.ac.in]

- 8. physics.emu.edu.tr [physics.emu.edu.tr]

- 9. scbt.com [scbt.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- [webbook.nist.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. gelest.com [gelest.com]

- 20. medcraveonline.com [medcraveonline.com]

Application Notes and Protocols: Reduction of 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene to 4-Ethoxy-2-(trifluoromethyl)aniline

Abstract

This document provides a comprehensive technical guide for the chemical reduction of 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene to its corresponding aniline derivative, 4-Ethoxy-2-(trifluoromethyl)aniline. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. This guide will explore various methodologies, present detailed, validated protocols, and discuss the underlying chemical principles and safety considerations. The information is intended for researchers, scientists, and professionals in drug development and process chemistry.

Introduction: The Significance of 4-Ethoxy-2-(trifluoromethyl)aniline

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to anilines, which are key building blocks for a vast array of functional molecules.[1][2] The target molecule, 4-Ethoxy-2-(trifluoromethyl)aniline, incorporates both an ethoxy and a trifluoromethyl group. The trifluoromethyl group is of particular interest in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The ethoxy group can also influence the pharmacokinetic profile of a molecule. Consequently, the efficient and selective synthesis of this aniline derivative is of considerable industrial importance.

The primary challenge in the reduction of this compound lies in achieving high chemoselectivity, ensuring that the nitro group is reduced without affecting the trifluoromethyl or ethoxy substituents, or the aromatic ring itself.[2][3] This guide will compare several common reduction methods and provide detailed protocols to enable researchers to select and implement the most suitable procedure for their specific needs.

Comparative Analysis of Reduction Methodologies

Several methods are available for the reduction of aromatic nitro groups. The choice of method often depends on factors such as substrate compatibility, scalability, cost, and safety. Below is a comparative summary of the most relevant methods for the reduction of this compound.

| Method | Reductant/Catalyst | Solvent | Temperature | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ gas, Pd/C, Pt/C, or Raney Ni | Ethanol, Methanol, Ethyl Acetate | Room Temp. to 50 °C | High atom economy, clean reaction, catalyst can be recycled. | Requires specialized high-pressure equipment, potential for catalyst poisoning, pyrophoric catalysts (Raney Ni).[3] |

| Transfer Hydrogenation | Ammonium formate, Hydrazine, Isopropanol with a catalyst (e.g., Pd/C, [Ir(cod)Cl]₂) | Methanol, Ethanol | Reflux | Avoids the use of high-pressure hydrogen gas, milder conditions.[4] | May require longer reaction times, potential for side reactions depending on the hydrogen donor. |

| Metal/Acid Reduction | Fe/HCl, SnCl₂/HCl | Ethanol, Water, Acetic Acid | Room Temp. to Reflux | Inexpensive reagents, reliable and well-established method.[1][5] | Stoichiometric amounts of metal are required, generating significant metal waste, work-up can be cumbersome.[6] |

| Sodium Dithionite Reduction | Na₂S₂O₄ | Water/Organic co-solvent (e.g., Methanol, THF) | Room Temp. to Reflux | Mild and often chemoselective, inexpensive reagent.[7][8] | Can generate sulfur byproducts, may require aqueous work-up.[6] |

Mechanistic Considerations

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[9]

-

Catalytic Hydrogenation: Involves the heterogeneous catalysis where molecular hydrogen is activated on the surface of a metal catalyst (e.g., Pd, Pt). The nitroarene adsorbs to the catalyst surface and is sequentially hydrogenated to the aniline.

-

Metal/Acid Reduction: In this process, the metal (e.g., Fe, Sn) acts as the electron donor, and the acid provides the protons required for the reduction. For example, with Fe/HCl, iron is oxidized to iron(II) and iron(III) chlorides, while the nitro group is reduced.[5]

-

Sodium Dithionite: Sodium dithionite in an aqueous medium generates the sulfoxylate radical anion (SO₂⁻), which acts as the reducing agent, transferring electrons to the nitro group.[10]

Experimental Protocols

Safety Precaution: The reduction of nitro compounds is often highly exothermic and can pose a risk of a runaway reaction.[6][11] All reactions should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[12] Reaction temperature should be carefully monitored and controlled.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is favored for its clean reaction profile and high yield.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Ethanol (absolute)

-

Hydrogen gas (high purity)

-

Celite® or a similar filter aid

-

Parr hydrogenator or a similar high-pressure reactor

Procedure:

-

In a suitable high-pressure reactor vessel, dissolve this compound (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (0.05 - 0.10 eq by weight) to the solution. Caution: Pd/C can be pyrophoric; handle with care and avoid ignition sources.

-

Seal the reactor and purge the system with nitrogen gas several times to remove any air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully vent the excess hydrogen gas and purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 4-Ethoxy-2-(trifluoromethyl)aniline.

-

The crude product can be purified by column chromatography or recrystallization if necessary.

Workflow Diagram:

Caption: Fe/HCl Reduction Scheme.

Protocol 3: Reduction using Stannous Chloride (SnCl₂)

Stannous chloride is a mild and effective reducing agent for aromatic nitro compounds. [13] Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol or Ethyl Acetate

-

Sodium hydroxide (NaOH) solution (10%)

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

-

Add stannous chloride dihydrate (3.0 - 4.0 eq) to the solution.

-

If using ethyl acetate as the solvent, add concentrated HCl (3.0 - 4.0 eq) and stir at room temperature. If using ethanol, the addition of acid may not be necessary, and the mixture can be heated to reflux.

-

Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).

-

Cool the reaction mixture and carefully basify with a 10% aqueous NaOH solution to pH > 10 to precipitate tin salts.

-

Filter the mixture through Celite®, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify as required.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reductant/catalyst, low reaction temperature, or short reaction time. | Increase the amount of reductant/catalyst, increase the temperature, or extend the reaction time. |

| Formation of Side Products | Over-reduction, side reactions with other functional groups. | Use a milder reducing agent, optimize reaction conditions (temperature, time), or consider a different reduction method. |

| Difficult Work-up | Emulsion formation during extraction, fine precipitates of metal salts. | Add brine to break emulsions, use a larger volume of Celite® for filtration, or consider a different work-up procedure. |

| Low Yield | Incomplete reaction, product loss during work-up and purification. | Optimize reaction conditions, ensure efficient extraction and careful handling during purification. |

Safety and Handling

-

This compound: Handle in a well-ventilated area. Avoid contact with skin and eyes.

-

Hydrogen Gas: Highly flammable. Use in a well-ventilated area away from ignition sources. Ensure proper grounding of equipment.

-

Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry. Handle in an inert atmosphere when possible.

-

Iron Powder: Flammable solid. Avoid creating dust clouds.

-

Stannous Chloride: Corrosive and can cause burns. Handle with appropriate PPE.

-

Hydrochloric Acid: Highly corrosive. Handle in a fume hood with appropriate PPE.

-

Solvents (Ethanol, Ethyl Acetate): Flammable liquids. Keep away from open flames and sparks. [14] Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The reduction of this compound to 4-Ethoxy-2-(trifluoromethyl)aniline is a crucial transformation that can be achieved through several reliable methods. Catalytic hydrogenation offers a clean and efficient route, while metal/acid reductions provide a cost-effective alternative. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully perform this important chemical conversion.

References

-

Organic Letters. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Link]

-

ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. [Link]

- Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

-

Organic Syntheses. (2005). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-. Organic Syntheses, Vol. 81, 188-194. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. [Link]

-

Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]

-

ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]

-

MDPI. (n.d.). A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Nitro Reduction. Wordpress. [Link]

-

PubMed Central. (n.d.). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. [Link]

-

Allen. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives…. [Link]

-

Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. [Link]

-

ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]

-

Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

-

Wiley Online Library. (2016). A DFT study of reduction of nitrobenzene to aniline with SnCl 2 and hydrochloric acid. [Link]

-

Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). [Link]

-

Green Chemistry (RSC Publishing). (2022). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles. [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Catalytic highly enantioselective transfer hydrogenation of β-trifluoromethyl nitroalkenes. An easy and general entry to optically active β-trifluoromethyl amines. [Link]

-

Wiley Online Library. (2016). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. [Link]

-

Wikipedia. (n.d.). Phenol. [Link]

-

RSC Publishing. (n.d.). Catalytic highly enantioselective transfer hydrogenation of β- trifluoromethyl nitroalkenes. An easy and general entry to optic. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

YouTube. (2024). Nitration reaction safety. [Link]

-

PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. [Link]

-

RSC Publishing. (n.d.). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. [Link]

-

King Scientific. (n.d.). This compound. [Link]

-

Sciencemadness.org. (n.d.). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. [Link]

- Google Patents. (n.d.). US2631167A - Method of reducing nitro compounds.

-

RSC Publishing. (n.d.). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. [Link]

-

ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via.... [Link]

-

Wordpress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). [Link]

-

Chemius. (n.d.). nitro razredčilo. [Link]

-

SciSpace. (n.d.). Reduction of Nitro Aromatic Compounds in Fe(0) -CO2-H2O Systems: Implications for Groundwater Remediation with Iron Metal. [Link]

-

ResearchGate. (n.d.). e The results of transfer hydrogenation of nitrobenzene over different.... [Link]

-

ACS Publications. (n.d.). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Cataly. [Link]

-

Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

-

ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]

-

Wikipedia. (n.d.). File:SnCl2 Nitro Reduction Scheme.svg. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzene, 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)-. [Link]

Sources

- 1. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]

- 2. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Reduction of aromatic nitro compounds using Fe and HCl gives… [allen.in]

- 6. Nitro Reduction - Wordpress [reagents.acsgcipr.org]

- 7. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 8. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03749A [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Mobile [my.chemius.net]

Introduction: The Strategic Importance of High-Purity Intermediates

An Application Note on the High-Performance Liquid Chromatography (HPLC) Purification of 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene

In the landscape of pharmaceutical and agrochemical development, the purity of synthetic intermediates is not merely a quality metric; it is a critical determinant of the final product's safety, efficacy, and stability. This compound (CAS No. 3094-08-4) is a key building block whose structural motifs—a nitroaromatic system, a trifluoromethyl group, and an ethoxy moiety—make it a versatile precursor in organic synthesis.[1][2] However, the very reactions that produce this intermediate can also generate closely related impurities, such as positional isomers or precursors from incomplete reactions. The removal of these impurities is paramount.

This application note provides a comprehensive, field-proven guide to the purification of this compound using High-Performance Liquid Chromatography (HPLC). Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind the methodological choices, offering a robust framework for developing and scaling a purification protocol from analytical method development to preparative isolation. This guide is intended for researchers, chemists, and drug development professionals who require not just a method, but a thorough understanding of the purification strategy.

Analyte Properties & Chromatographic Strategy

The molecular structure of this compound dictates the optimal approach for its purification. The presence of the benzene ring, coupled with the ethoxy and trifluoromethyl groups, renders the molecule relatively nonpolar and thus ideally suited for Reversed-Phase HPLC (RP-HPLC).

| Property | Value | Source |

| CAS Number | 3094-08-4 | [1] |

| Molecular Formula | C₉H₈F₃NO₃ | [1] |

| Molecular Weight | 235.16 g/mol | [1] |

| Predicted Solubility | Insoluble in water, soluble in organic solvents | [2] |

Key Structural Considerations for Method Development:

-

Hydrophobicity : The core benzene structure and the ethoxy group provide significant hydrophobic character, leading to strong retention on nonpolar stationary phases like C18. The trifluoromethyl group further increases hydrophobicity. This makes RP-HPLC the logical choice.

-

UV Absorbance : The nitrobenzene moiety is a strong chromophore. Aromatic nitro compounds absorb significantly in the UV spectrum, typically around 254 nm, allowing for sensitive detection with a standard UV-Vis or Photodiode Array (PDA) detector.[3][4]

-

Alternative Selectivity : The presence of both a trifluoromethyl group and an aromatic ring opens the possibility for unique chromatographic interactions. While a C18 column is the workhorse for RP-HPLC, a Pentafluorophenyl (PFP) stationary phase can offer alternative selectivity. PFP phases provide a combination of hydrophobic, π-π, dipole-dipole, and charge-transfer interactions, which can be particularly effective for separating halogenated compounds and aromatic isomers.[5]

Materials & Instrumentation

| Category | Item |

| Instrumentation | HPLC system with binary or quaternary pump, autosampler, column oven, and UV-Vis or PDA detector. |

| Preparative HPLC system with a high-flow-rate pump, manual or auto-injector, and fraction collector.[6] | |

| Columns | Analytical: C18, 4.6 x 150 mm, 5 µm particle size. |

| Preparative: C18, 21.2 x 250 mm, 5 µm particle size (example dimension for scaling). | |

| Chemicals | This compound (crude sample for purification). |

| Solvents | Acetonitrile (MeCN), HPLC Grade or higher. |

| Water, HPLC Grade or Deionized (DI). | |

| Methanol (MeOH), HPLC Grade (for sample dissolution and cleaning). | |

| Additives | Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC Grade. |

Experimental Protocols

Part 1: Analytical Method Development

The objective here is to establish the baseline separation of the target compound from its impurities. This analytical-scale method will serve as the foundation for the preparative-scale purification.

1.1. Standard and Sample Preparation:

-

Stock Solution: Prepare a 1 mg/mL stock solution of the crude this compound in Methanol.

-

Working Sample: Dilute the stock solution 1:10 in a 50:50 mixture of Acetonitrile/Water to create a 100 µg/mL working sample for injection. This ensures the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.

1.2. HPLC System Configuration & Method:

-

Column: Install an analytical C18 column (4.6 x 150 mm, 5 µm).

-

Column Temperature: Set the column oven to 30 °C to ensure stable retention times.

-

Mobile Phase A: Deionized Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Rationale for Acid Additive: The addition of a small amount of acid like formic acid or TFA is crucial for improving peak shape.[7] It protonates free silanol groups on the silica-based stationary phase, minimizing undesirable ionic interactions with the analyte that can cause peak tailing.

-

-

Detection: Set the UV detector to 254 nm, a common wavelength for nitroaromatic compounds.[3][8] If using a PDA detector, scan from 200-400 nm to identify the wavelength of maximum absorbance (λmax).

-

Injection Volume: 5 µL.

1.3. Gradient Elution for Scouting: A gradient is used to elute a wide range of compounds with varying polarities and to determine the approximate solvent composition needed for elution.

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (MeCN + 0.1% FA) |

| 0.0 | 1.0 | 50 | 50 |

| 15.0 | 1.0 | 5 | 95 |

| 17.0 | 1.0 | 5 | 95 |

| 17.1 | 1.0 | 50 | 50 |

| 20.0 | 1.0 | 50 | 50 |

1.4. Workflow for Analytical Method Development:

Caption: Workflow for analytical method development.

Part 2: Preparative Purification Protocol

The goal is to isolate the main compound in high purity and yield. This involves scaling the analytical method to a larger column and optimizing the gradient for separation rather than just speed.

2.1. Sample Preparation for Purification:

-

Dissolve the crude material in a minimal amount of Methanol or Acetonitrile.

-

If the material does not fully dissolve, filter it through a 0.45 µm PTFE filter to remove particulate matter that could clog the column.

-

The concentration should be as high as possible without causing precipitation upon injection.

2.2. Scaling the Method: The analytical method is scaled geometrically based on the column dimensions. For scaling from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column:

-

Flow Rate Scaling Factor = (Preparative Radius)² / (Analytical Radius)² = (10.6)² / (2.3)² ≈ 21.2

-

New Flow Rate = 1.0 mL/min * 21.2 = 21.2 mL/min

-

Sample Load: The loading capacity increases similarly. While an analytical column might take micrograms, a preparative column can handle hundreds of milligrams, depending on the separation difficulty.

2.3. Optimized Preparative Gradient: The analytical gradient is flattened around the elution point of the target compound to maximize the resolution between it and nearby impurities. Assuming the target elutes at 60% B in the scouting run:

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (MeCN + 0.1% FA) | Curve |

| 0.0 | 21.2 | 55 | 45 | 6 |

| 2.0 | 21.2 | 55 | 45 | 6 |

| 15.0 | 21.2 | 35 | 65 | 6 |

| 17.0 | 21.2 | 5 | 95 | 6 |

| 19.0 | 21.2 | 5 | 95 | 6 |

| 19.1 | 21.2 | 55 | 45 | 6 |

| 22.0 | 21.2 | 55 | 45 | 6 |

2.4. Fraction Collection and Analysis:

-

Set the fraction collector to trigger collection based on the UV signal threshold. Collect the main peak into separate tubes.

-

After collection, re-analyze small aliquots of the key fractions using the analytical HPLC method to confirm purity.

-

Pool the fractions that meet the desired purity specification (e.g., >99%).

-

Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid compound.

2.5. Workflow for Preparative Purification:

Caption: Workflow for preparative HPLC purification.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Poor Peak Shape (Tailing) | Secondary interactions with column silanols; sample solvent mismatch; column overload. | Increase acid concentration in the mobile phase (e.g., 0.1% TFA instead of FA). Ensure sample is dissolved in a solvent weaker than the mobile phase. Reduce sample load. |

| Low Resolution | Inappropriate mobile phase gradient; unsuitable stationary phase. | Flatten the gradient around the elution time of the target. Try an alternative solvent (e.g., Methanol instead of Acetonitrile). Test a PFP column for alternative selectivity.[5] |

| Variable Retention Times | Unstable column temperature; pump malfunction; mobile phase degradation. | Use a column oven for temperature control. Prime the pump and check for leaks. Prepare fresh mobile phase daily. |

| No Peak Detected | Incorrect detection wavelength; sample degradation; injection failure. | Verify λmax with a PDA detector. Check sample stability. Confirm injection cycle and autosampler operation. |

Conclusion

This application note details a systematic and robust RP-HPLC method for the purification of this compound. By beginning with a logical analytical method development on a standard C18 column and progressing to a scientifically scaled preparative protocol, this guide provides a clear path to obtaining this critical intermediate with high purity. The principles discussed—from mobile phase modification to the rationale for stationary phase selection—are broadly applicable and empower the researcher to adapt this method to similar purification challenges, ensuring the integrity of downstream synthetic applications.

References

-

PubChem. 1-Nitro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. CAS:713-65-5 1-Nitro-4-(trifluoromethoxy)benzene manufacturer. Chemsrc.com. Available at: [Link]

-

Wikipedia. Phenol. Wikimedia Foundation. Available at: [Link]

-

Chemsrc. 1-Ethoxy-4-nitrobenzene | CAS#:100-29-8. Chemsrc.com. Available at: [Link]

-

ResearchGate. Figure S12 HPLC analysis of the [ 18 F]trifluoromethylation reaction of.... ResearchGate GmbH. Available at: [Link]

-

MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation. Available at: [Link]

-

U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA.gov. Available at: [Link]

-

Jenkins, T.F., et al. (1986). An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramine. Defense Technical Information Center. Available at: [Link]

-

Phenomenex. Normal Phase HPLC Columns. Phenomenex Inc. Available at: [Link]

-

Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International - Chromatography Online. Available at: [Link]

-

ResearchGate. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate GmbH. Available at: [Link]

-

Advanced Materials Technology. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. Available at: [Link]

-

Wikipedia. Trifluoroacetic acid. Wikimedia Foundation. Available at: [Link]

-

ResearchGate. UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),.... ResearchGate GmbH. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry. Available at: [Link]

-

SIELC Technologies. 1-Ethoxy-4-nitrobenzene. SIELC Technologies. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods. ATSDR. Available at: [Link]

-

Cheméo. Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). Cheméo. Available at: [Link]

-

Thermo Fisher Scientific. Need Help Perfecting Your HPLC Purifications?. YouTube. Available at: [Link]

-

Al-Ameri, M. F. Terms used in UV / Visible Spectroscopy. Al-Mustansiriyah University. Available at: [Link]

-

Vulic, M., et al. (2012). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. youtube.com [youtube.com]

- 7. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 8. epa.gov [epa.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene

Welcome to the technical support center for the synthesis of 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical synthesis.

Introduction

The synthesis of this compound is a critical process for the development of various pharmaceutical and agrochemical compounds. The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This guide will delve into the intricacies of this reaction, focusing on the challenges that may arise during scale-up and providing practical, experience-based solutions.

The core of this synthesis lies in the reaction of 2-chloro-5-nitrobenzotrifluoride with an ethoxide source, typically sodium ethoxide. The strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups activate the aromatic ring, making the chlorine atom susceptible to nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and industrially viable method is the Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-5-nitrobenzotrifluoride and sodium ethoxide.[1] The electron-deficient aromatic ring of the starting material is readily attacked by the strongly nucleophilic ethoxide ion.

Q2: Why is the SNAr reaction favored for this synthesis?

A2: The presence of two strong electron-withdrawing groups (nitro and trifluoromethyl) ortho and para to the chlorine leaving group is crucial. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which lowers the activation energy of the reaction.[1]

Q3: What are the key parameters to control during the reaction?

A3: Temperature, moisture content, and the stoichiometry of the reagents are critical. Exothermic reactions are possible, especially on a larger scale, so careful temperature control is essential for safety and to minimize side reactions. The presence of water can lead to the formation of byproducts, and the molar ratio of sodium ethoxide to the starting material will influence the reaction rate and completeness.

Q4: What are the main safety concerns when scaling up this synthesis?

A4: The primary safety concerns are the handling of nitroaromatic compounds, which can be thermally unstable, and the use of strong bases like sodium ethoxide.[2] It is crucial to have adequate cooling and to avoid localized heating. A thorough risk assessment should be conducted before any scale-up.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem 1: Low or Incomplete Conversion

Symptoms:

-

Significant amount of starting material (2-chloro-5-nitrobenzotrifluoride) remains after the expected reaction time.

-

Reaction appears sluggish or stalled based on in-process monitoring (e.g., TLC, GC, HPLC).

Possible Causes & Solutions:

| Cause | Recommended Action | Scientific Rationale |

| Insufficient Sodium Ethoxide | Increase the molar equivalents of sodium ethoxide (typically 1.1 to 1.5 equivalents). | The reaction is bimolecular, and a higher concentration of the nucleophile will drive the reaction to completion. |

| Low Reaction Temperature | Gradually increase the reaction temperature while carefully monitoring for any exotherm. | SNAr reactions have an activation energy barrier that must be overcome. Higher temperatures increase the reaction rate. |

| Poor Quality Sodium Ethoxide | Use freshly prepared or properly stored sodium ethoxide. Ensure it is anhydrous. | Sodium ethoxide can decompose or absorb moisture over time, reducing its nucleophilicity. |

| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMSO, or NMP. Anhydrous ethanol can also be used. | Polar aprotic solvents effectively solvate the cation of the alkoxide, increasing the nucleophilicity of the ethoxide anion. |

Problem 2: Formation of Significant Byproducts

Symptoms:

-

Multiple unexpected spots on TLC or peaks in GC/HPLC analysis.

-

Difficulty in purifying the final product.

Possible Causes & Solutions:

| Cause | Recommended Action | Scientific Rationale |

| Presence of Water | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can lead to the hydrolysis of the starting material to form 2-hydroxy-5-nitrobenzotrifluoride. |

| Reaction Temperature Too High | Maintain a controlled temperature throughout the reaction. For exothermic reactions, ensure efficient heat dissipation. | High temperatures can lead to decomposition of the starting material or product, or promote other side reactions. |

| Reaction with Solvent | If using ethanol as a solvent with a base like NaOH to generate ethoxide in situ, ensure complete conversion to ethoxide. | Residual hydroxide could lead to the formation of the corresponding phenol. |

Problem 3: Difficulties in Product Isolation and Purification

Symptoms:

-

Oily product that is difficult to crystallize.

-

Impurities co-eluting with the product during chromatography.

-

Low yield after purification.

Possible Causes & Solutions:

| Cause | Recommended Action | Scientific Rationale |

| Incomplete Reaction or Presence of Byproducts | Address the issues of low conversion and byproduct formation first. | A cleaner crude product is easier to purify. |

| Inappropriate Purification Method | Consider vacuum distillation for liquid products or recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate). | The high fluorine content can affect the polarity and solubility of the molecule, requiring specific purification strategies. |

| Emulsion Formation During Workup | Use a brine wash to break emulsions during aqueous workup. | Changes in the ionic strength of the aqueous phase can help to separate the organic and aqueous layers. |

Experimental Workflow & Protocols

Visualizing the Synthetic Pathway

The synthesis of this compound proceeds through a well-defined SNAr mechanism.

Caption: SNAr mechanism for the synthesis.

Troubleshooting Workflow

A systematic approach to troubleshooting is essential for efficient process development.

Caption: A logical troubleshooting workflow.

Detailed Experimental Protocol (Adapted from Patent Literature)

This protocol is a representative procedure and should be optimized for your specific laboratory conditions and scale.

Materials:

-

2-chloro-5-nitrobenzotrifluoride (1.0 eq)

-

Sodium ethoxide (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a condenser under a nitrogen atmosphere, add 2-chloro-5-nitrobenzotrifluoride and anhydrous DMF.

-

Reagent Addition: While stirring, add sodium ethoxide portion-wise to the solution. An exotherm may be observed. Maintain the internal temperature between 20-30°C using a water bath for cooling if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into ice-cold water with vigorous stirring.

-

Extract the aqueous layer with toluene (3 x volume of DMF).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by vacuum distillation.

-

Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed to yield the pure this compound.

-

References

-

Ju, Y., & Varma, R. S. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. In Microbiology and Molecular Biology Reviews (Vol. 70, Issue 3, pp. 646–669). American Society for Microbiology. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

PubChem. 2-Chloro-5-nitrobenzotrifluoride. [Link]

- Google Patents. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.

- Google Patents.

-

Royal Society of Chemistry. Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]

-

Chemistry Stack Exchange. How to tell/control whether sodium ethoxide will react by a substitution or elimination pathway?[Link]

-

ACS Publications. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]

- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.